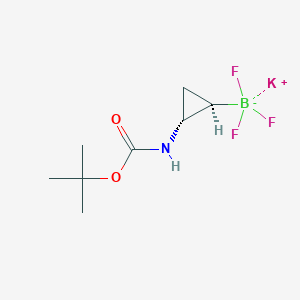
Potassium trans-(2-((tert-butoxycarbonyl)amino)cyclopropyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide is a chemical compound with the molecular formula C8H13BF3O2K. It is a potassium salt of a trifluoroborate ester, featuring a cyclopropyl group substituted with a tert-butoxycarbonyl (Boc) protected amine. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide typically involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Boc-protected amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the trifluoroborate ester: The trifluoroborate ester is formed by reacting the cyclopropyl intermediate with a boron trifluoride source, such as boron trifluoride diethyl etherate (BF3·OEt2), followed by treatment with potassium fluoride (KF) to yield the potassium salt.
Industrial Production Methods
Industrial production methods for rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming carbon-carbon bonds.
Deprotection reactions: The Boc-protected amine can be deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and reduction reactions: The cyclopropyl group can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Suzuki-Miyaura coupling: Formation of biaryl or styrene derivatives.
Deprotection: Free amine derivatives.
Oxidation and reduction: Various oxidized or reduced cyclopropyl derivatives.
科学的研究の応用
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoroborate group mimics carboxylate or phosphate groups.
Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The Boc-protected amine can be deprotected to reveal the free amine, which can then engage in further chemical transformations.
類似化合物との比較
Similar Compounds
rac-potassium [(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropyl]trifluoroboranuide: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide: Lacks the amino group, featuring a tert-butyl group on the cyclopropyl ring.
Uniqueness
rac-potassium [(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]trifluoroboranuide is unique due to the combination of the trifluoroborate group and the Boc-protected amine on a cyclopropyl ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C8H14BF3KNO2 |
|---|---|
分子量 |
263.11 g/mol |
IUPAC名 |
potassium;trifluoro-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5(6)9(10,11)12;/h5-6H,4H2,1-3H3,(H,13,14);/q-1;+1/t5-,6-;/m1./s1 |
InChIキー |
OHNQIWMHNWKROB-KGZKBUQUSA-N |
異性体SMILES |
[B-]([C@@H]1C[C@H]1NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
正規SMILES |
[B-](C1CC1NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
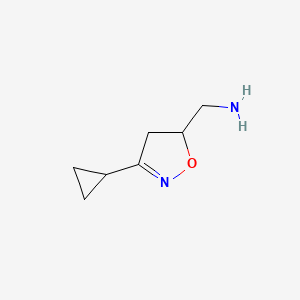
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)
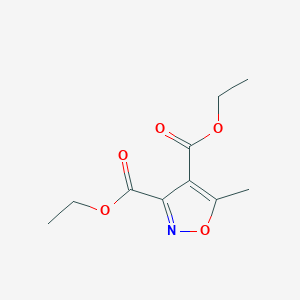

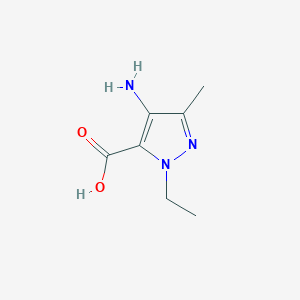

![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
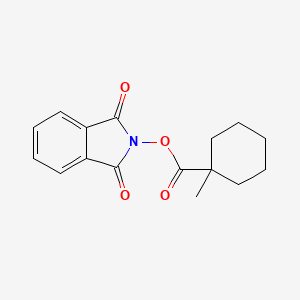
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
